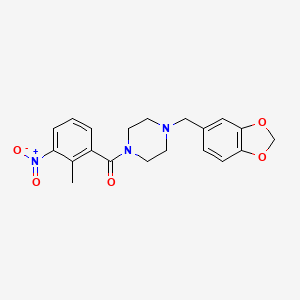![molecular formula C17H12F3N3O3S B3691365 (2E)-3-(3-nitrophenyl)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B3691365.png)
(2E)-3-(3-nitrophenyl)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}prop-2-enamide
Overview
Description
(2E)-3-(3-nitrophenyl)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}prop-2-enamide is an organic compound characterized by its complex structure, which includes a nitrophenyl group, a trifluoromethylphenyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-nitrophenyl)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrobenzaldehyde with 3-(trifluoromethyl)aniline in the presence of a base to form an intermediate Schiff base. This intermediate is then treated with thiourea under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-nitrophenyl)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(3-nitrophenyl)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2E)-3-(3-nitrophenyl)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethylphenyl groups are believed to play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The carbamothioyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Trifluoromethylbenzene: Benzene derivatives with trifluoromethyl substitutions.
Uniqueness
(2E)-3-(3-nitrophenyl)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}prop-2-enamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3S/c18-17(19,20)12-4-2-5-13(10-12)21-16(27)22-15(24)8-7-11-3-1-6-14(9-11)23(25)26/h1-10H,(H2,21,22,24,27)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTMSATZDRIQRP-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B3691288.png)
![2-[(4-METHOXYPHENOXY)METHYL]-1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B3691292.png)
![N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B3691297.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B3691301.png)
![N-[(2-chlorophenyl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B3691302.png)
![N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-5-(4-chlorophenyl)furan-2-carboxamide](/img/structure/B3691304.png)
![2,4-dichloro-N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B3691316.png)
![3,5-dimethoxy-N-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B3691336.png)
![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B3691344.png)
![ethyl [(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B3691352.png)
![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B3691377.png)
![(5E)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3691387.png)
METHANONE](/img/structure/B3691388.png)

